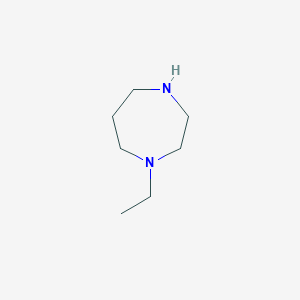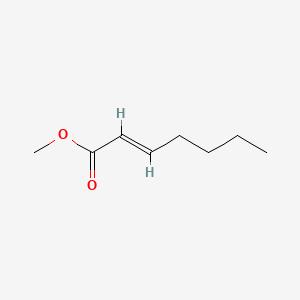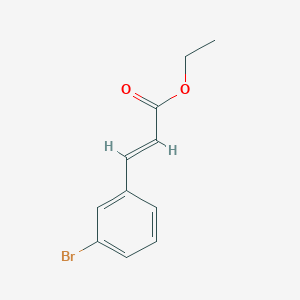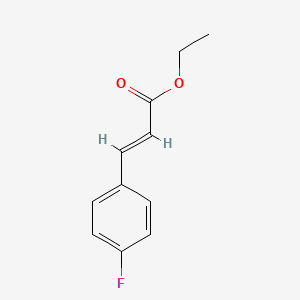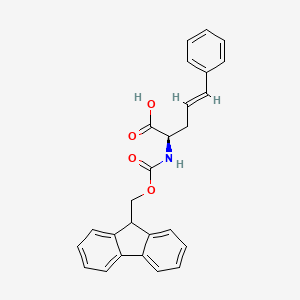
Fmoc-D-Styrylalanine
Descripción general
Descripción
Fmoc-D-Styrylalanine is a chemical compound with the molecular formula C26H23NO4 . It is often used in organic synthesis .
Synthesis Analysis
The synthesis of Fmoc-D-Styrylalanine involves the use of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular structure of Fmoc-D-Styrylalanine is complex and involves several key components. The fluorenyl group is highly fluorescent, which makes it suitable for analysis by reversed phase HPLC . More detailed information about the molecular structure can be found in high-quality images based on quantum chemical computations .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-D-Styrylalanine has a molecular weight of 413.47 . Its physical state is solid, and it appears white to off-white . The melting point is 141.7 degrees Celsius . More detailed physical and chemical properties can be found in the safety data sheet .Aplicaciones Científicas De Investigación
1. Pharmaceuticals and Biomedical Applications
- Summary of the Application : Fmoc-Diphenylalanine (Fmoc-FF) has been extensively studied for its ability to form hydrogels, which are three-dimensional materials capable of encapsulating high amounts of water or other biological fluids . These hydrogels have potential applications in various biomedical fields .
- Methods of Application : The mechanical and functional properties of these hydrogels can be manipulated by changing the preparation method, solvent, pH, and other experimental parameters . The local organization and macroscopic architecture of Fmoc-FF is deeply affected by the preparation method and the experimental conditions used to generate the supramolecular material .
- Results or Outcomes : The research has shown that the final material obtained is deeply dependent on the preparation method . Different strategies have been adopted for the preparation of Fmoc-FF hydrogels, and changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability have been observed .
2. Material Science
- Summary of the Application : Fmoc-FF has been used as a building block for the preparation of hybrid materials . These materials have potential applications in different fields, such as biomedical and industrial fields .
- Methods of Application : The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
- Results or Outcomes : Research on novel materials with enhanced mechanical properties, stability, and biocompatibility has led to the development of novel Fmoc-FF-based hybrid systems . These systems combine the ultra-short hydrogelator with other entities such as polysaccharides, polymers, peptides, or organic molecules .
3. Drug Delivery Systems
- Summary of the Application : Short peptides with self-assembled nanostructures, such as Fmoc-Diphenylalanine, are widely applied in the areas of drug delivery systems .
- Methods of Application : A new peptide-based hydrogelator (Fmoc-FFRRVR) based on Fmoc-Diphenylalanine was created to improve its hydrophilicity . This hydrogelator prefers to form a hydrogel under mild conditions, and the gelation time is only 2 seconds .
- Results or Outcomes : The newly discovered hydrogel not only retains some excellent performances of Fmoc-Diphenylalanine, but also can be used as a drug carrier for biomedical applications .
4. Tissue Engineering
- Summary of the Application : Fmoc-Diphenylalanine has been used in the field of tissue engineering due to its ability to form hydrogels . These hydrogels can mimic the natural extracellular matrix, providing a suitable environment for cell growth and tissue regeneration .
- Methods of Application : The hydrogels are prepared by self-assembly of the Fmoc-Diphenylalanine molecules under physiological conditions . The properties of the hydrogels can be tuned by adjusting the experimental parameters, such as the concentration of the peptide, the pH, and the temperature .
- Results or Outcomes : Studies have shown that cells can adhere and proliferate on these hydrogels, indicating their potential for use in tissue engineering applications .
5. Biosensing
- Summary of the Application : Fmoc-Diphenylalanine and its derivatives have been used to create biosensors . These biosensors can detect specific biological molecules, such as proteins or nucleic acids, with high sensitivity and specificity .
- Methods of Application : The biosensors are created by attaching specific recognition elements to the Fmoc-Diphenylalanine-based hydrogels . These recognition elements can bind to the target biological molecules, leading to a change in the properties of the hydrogel that can be detected .
- Results or Outcomes : These biosensors have been used to detect various biological molecules in complex biological samples, demonstrating their potential for use in diagnostic applications .
Safety And Hazards
Fmoc-D-Styrylalanine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The use of the Fmoc group in chemical peptide synthesis has a promising future. Its many beneficial attributes allow for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity. This makes it a valuable resource for research in the post-genomic world .
Propiedades
IUPAC Name |
(E,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHHKMOLFNMMV-NOENIZQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420654 | |
| Record name | Fmoc-3-styryl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Styrylalanine | |
CAS RN |
215190-23-1 | |
| Record name | Fmoc-3-styryl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



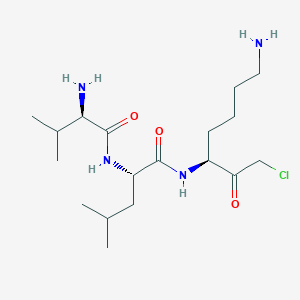
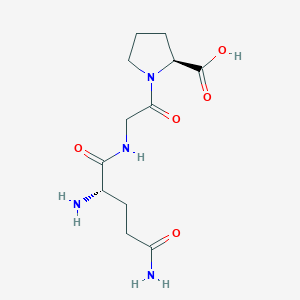
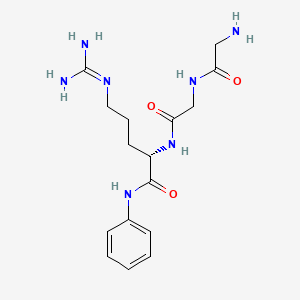
![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)
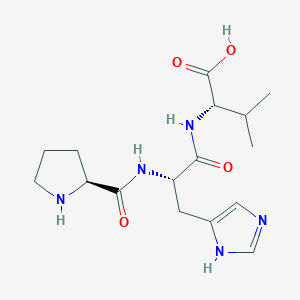
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)
![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)
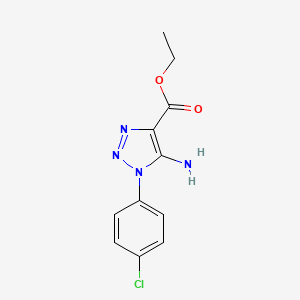
![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)
